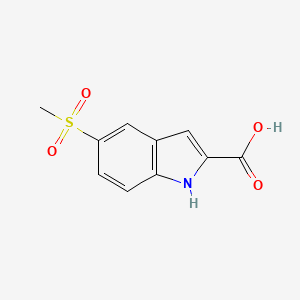

5-Methanesulfonyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMAZNVKWBUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625417 | |

| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-41-5 | |

| Record name | 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methanesulfonyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a robust indole-2-carboxylic acid scaffold with a methanesulfonyl substituent, this compound presents a unique combination of electronic and structural features. The indole-2-carboxylic acid core is a well-established pharmacophore, notably recognized for its role in the development of HIV-1 integrase inhibitors, where it effectively chelates magnesium ions within the enzyme's active site.[1][2][3][4][5] Furthermore, derivatives of this scaffold have shown promise as partial agonists for PPARγ, indicating potential applications in treating type 2 diabetes.[6]

The inclusion of the methanesulfonyl group at the 5-position is a critical design element. As a strong electron-withdrawing group, it significantly modulates the molecule's physicochemical properties, including acidity, reactivity, and potential for intermolecular interactions. This guide will dissect these properties, offering both foundational knowledge and practical experimental insights grounded in established chemical principles.

Caption: Chemical structure of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Physicochemical and Structural Properties

The foundation of understanding any molecule lies in its fundamental physicochemical and structural characteristics. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 5-methylsulfonyl-1H-indole-2-carboxylic acid | PubChem[7] |

| Molecular Formula | C₁₀H₉NO₄S | PubChem[7] |

| Molecular Weight | 239.25 g/mol | PubChem[7] |

| CAS Number | 367501-41-5 | PubChem[7] |

| Predicted XLogP3 | 1.5 | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 5 | PubChem[7] |

Molecular Structure and Electronic Effects

5-Methanesulfonyl-1H-indole-2-carboxylic acid is built upon a planar indole bicyclic system. The key functional groups—the carboxylic acid at the C2 position and the methanesulfonyl group at the C5 position—are strong electron-withdrawing groups. This electronic pull has several important consequences:

-

Reduced Basicity of Indole Nitrogen: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to its aromaticity. The presence of two powerful electron-withdrawing groups further decreases the electron density within the ring, making the nitrogen significantly less basic than in simple indoles.

-

Increased Acidity: The electron-withdrawing nature of the sulfone group enhances the acidity of both the carboxylic acid proton and the N-H proton of the indole ring. This is a crucial consideration for salt formation, solubility, and receptor binding interactions.

-

Reactivity Modulation: Electrophilic aromatic substitution, a characteristic reaction of indoles (typically at the C3 position), will be significantly disfavored due to the deactivation of the ring system by the attached functional groups.

Hydrogen Bonding and Solid-State Structure

In the solid state, carboxylic acids frequently form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. This is a well-documented phenomenon in related structures like 5-methoxy-1H-indole-2-carboxylic acid.[8][9] Additionally, the indole N-H group is a competent hydrogen bond donor, and the sulfonyl oxygens are effective acceptors. This creates a network of intermolecular interactions (N-H···O) that dictates the crystal packing, influencing properties such as melting point and solubility. Understanding these interactions is vital for polymorph screening and formulation development in the pharmaceutical industry.

Caption: Carboxylic acid groups forming a cyclic dimer via hydrogen bonds.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Based on data from analogous compounds, a clear spectroscopic profile can be predicted.

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the following proton signals are anticipated:

-

Carboxylic Acid (COOH): A very broad singlet appearing significantly downfield, typically >12 ppm.[10]

-

Indole Amine (N-H): A broad singlet around 11-12 ppm.[10]

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns will be influenced by the substitution, with the protons adjacent to the electron-withdrawing sulfonyl group expected to be shifted further downfield.

-

Methanesulfonyl (CH₃): A sharp singlet corresponding to the three methyl protons, typically appearing around 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides complementary structural information:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the 160-180 ppm region.[11]

-

Aromatic Carbons: The carbons of the indole ring will resonate between 100-140 ppm.

-

Methyl Carbon (CH₃): The carbon of the methanesulfonyl group will appear upfield, typically in the 30-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups:

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group.[8][9]

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

S=O Stretches: Two strong absorptions characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be readily observable.

-

Fragmentation: Common fragmentation pathways for carboxylic acid derivatives include the formation of an acylium ion [R-CO]⁺.[11] Other expected fragments would result from the loss of water (-18 Da) or the carboxyl group (-45 Da).

Chemical Reactivity and Stability

The reactivity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is dominated by its functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester. This is a standard method for protecting the carboxylic acid or for creating prodrugs.[4][12]

-

Amide Formation: Condensation with primary or secondary amines using a coupling agent (e.g., HBTU, EDC) produces amides, a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation to form the parent indole, though this often requires harsh conditions such as high temperatures in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[5][13]

Stability Considerations

The molecule is generally stable under typical laboratory conditions. However, the stability of heteroaromatic sulfonyl compounds can be a concern. While generally robust, they can be susceptible to nucleophilic attack or hydrolysis under strongly basic or acidic conditions, which could lead to cleavage of the sulfonyl group.[14][15]

Synthesis Strategies

A logical and established pathway to synthesize indole-2-carboxylic acids is through the Japp-Klingemann reaction followed by a Fischer indole cyclization. This approach offers a high degree of control over the substitution pattern.

Caption: A plausible synthetic route via Japp-Klingemann and Fischer Indole synthesis.

The key steps in this process are:

-

Diazotization: A starting aniline (in this case, 4-methanesulfonylaniline) is treated with nitrous acid to form a diazonium salt.

-

Coupling (Japp-Klingemann): The diazonium salt is reacted with a β-keto ester. This reaction forms a hydrazone intermediate.

-

Cyclization (Fischer Indole): The hydrazone is treated with an acid catalyst, which induces cyclization and elimination of ammonia to form the indole ring system, yielding an ethyl or methyl ester of the target molecule.

-

Hydrolysis: The final step is the saponification of the ester using a base like sodium hydroxide, followed by acidic workup to yield the desired carboxylic acid.

Experimental Protocol: Quantification by HPLC-UV

Accurate quantification is essential for any research or development activity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose. The following protocol is based on established methodologies for similar indole derivatives.[16]

Objective

To determine the concentration and purity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in a sample using a validated HPLC-UV method.

Materials and Reagents

-

5-Methanesulfonyl-1H-indole-2-carboxylic acid reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

HPLC system with a binary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~280 nm (or determined by UV scan)

-

Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared standard solutions in sequence from lowest to highest concentration.

-

Prepare the unknown sample by dissolving it in methanol and diluting it with the initial mobile phase to an expected concentration within the calibration range.

-

Inject the unknown sample(s).

Data Analysis

-

Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Caption: General workflow for quantification by HPLC.

Conclusion

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a thoughtfully designed molecule that combines the biologically relevant indole-2-carboxylic acid scaffold with the powerful electronic influence of a methanesulfonyl group. Its chemical properties—including heightened acidity, specific reactivity pathways, and potential for extensive hydrogen bonding—make it a compelling candidate for further investigation. As a versatile building block, it holds considerable potential for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases.[5][17] This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- octahydroindole-2-carboxylic acid deriv

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Indole-2-carboxylic acid. Chem-Impex.

- Indole-2-carboxylic acid | Lipid Peroxid

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.

- Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. Benchchem.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- 5-methanesulfonyl-1h-indole-2-carboxylic acid (C10H9NO4S). PubChemLite.

- 367501-41-5|5-(Methylsulfonyl)-1H-indole-2-carboxylic acid. BLDpharm.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.

- 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446. PubChem.

- Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides | Request PDF.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed.

- Buy Indole-2-carboxylic acid | 1477-50-5. Smolecule.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz

- Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH.

- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.

- 21.

- Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid and Evaluation of its Xanthine oxidase inhibitory and Anti oxidant activity. [No Source Found].

- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 6. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Methanesulfonyl-1H-indole-2-carboxylic acid: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental identifiers, physicochemical properties, safety protocols, and its strategic application in the synthesis of pharmacologically relevant molecules.

Core Identifiers and Chemical Structure

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methanesulfonyl group at the 5-position and a carboxylic acid at the 2-position of the indole ring. This unique substitution pattern imparts specific electronic and steric properties that are attractive for molecular design in medicinal chemistry.

Below is a summary of its key identifiers:

| Identifier | Value | Source |

| CAS Number | 367501-41-5 | [1] |

| Molecular Formula | C₁₀H₉NO₄S | N/A |

| Molecular Weight | 239.25 g/mol | N/A |

| IUPAC Name | 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid | N/A |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | N/A |

Physicochemical and Safety Profile

Table of Physicochemical Properties (Computed)

| Property | Value | Note |

| XLogP3 | 1.8 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 2 | From the -COOH and -NH groups. |

| Hydrogen Bond Acceptor Count | 5 | From the sulfonyl and carboxyl oxygens, and the indole nitrogen. |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Methanesulfonyl-1H-indole-2-carboxylic acid. The following Globally Harmonized System (GHS) classifications and precautionary statements should be noted.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reaction Chemistry

The synthesis of substituted indole-2-carboxylic acids can be achieved through various established methodologies. A particularly relevant and powerful method for constructing the indole scaffold is the Fischer indole synthesis , often preceded by a Japp-Klingemann reaction to generate the necessary phenylhydrazone intermediate.[2] This approach offers a versatile route to a wide array of substituted indoles.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and widely utilized synthetic strategy for preparing indole-2-carboxylic acids, adaptable for the synthesis of the title compound.

Figure 1: A conceptual workflow for the synthesis of 5-substituted indole-2-carboxylic acids.

Exemplary Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of a structurally related analogue and illustrates the key steps.[2] Researchers should optimize these conditions for the specific synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Step 1: Diazotization of 4-Methanesulfonylaniline

-

Suspend 4-methanesulfonylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.

Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone

-

In a separate flask, dissolve diethyl oxalate and a suitable base (e.g., sodium ethoxide) in ethanol.

-

Cool the solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the β-ketoester solution, maintaining a slightly acidic to neutral pH by the addition of a buffer like sodium acetate.

-

Allow the reaction to warm to room temperature and stir until the formation of the phenylhydrazone is complete (monitored by TLC).

-

Isolate the crude hydrazone by filtration or extraction.

Step 3: Fischer Indole Synthesis to form the Indole-2-carboxylate Ester

-

Dissolve the crude phenylhydrazone in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a strong acid catalyst, for example, by bubbling gaseous HCl through the solution or by using polyphosphoric acid.

-

Heat the reaction mixture to reflux until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the crude indole ester.

-

Purify the product by recrystallization or column chromatography.

Step 4: Hydrolysis to 5-Methanesulfonyl-1H-indole-2-carboxylic acid

-

Dissolve the purified indole-2-carboxylate ester in a mixture of a suitable solvent (e.g., THF or ethanol) and water.

-

Add a base such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

5-Methanesulfonyl-1H-indole-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4]

The methanesulfonyl group is a key functional group in modern drug design.[5] Its inclusion can modulate a compound's physicochemical properties in several beneficial ways:

-

Increased Polarity and Solubility: The polar sulfonyl group can enhance aqueous solubility, which is often a critical parameter for drug candidates.

-

Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.

-

Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes and as modulators of protein-protein interactions. For instance, related indole-2-carboxamides have been explored for their anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3] The carboxylic acid handle of the title compound provides a convenient point for chemical modification, allowing for the facile synthesis of amides, esters, and other derivatives to explore structure-activity relationships.

Conclusion

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a strategically important building block for medicinal chemists. Its well-defined structure, coupled with the advantageous properties imparted by the methanesulfonyl group, makes it a valuable starting material for the synthesis of novel compounds with therapeutic potential. The established synthetic routes, such as the Japp-Klingemann and Fischer indole syntheses, provide reliable methods for its preparation and for the generation of diverse libraries of indole-2-carboxylic acid derivatives for biological screening. As the demand for novel and effective therapeutics continues to grow, the utility of such well-characterized and versatile building blocks will remain paramount in the field of drug discovery.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P, et al.[Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Executive Summary

In modern drug discovery, the strategic selection of privileged scaffolds is paramount. 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of targeted therapeutics. Combining the biomimetic properties of the indole core with the metabolic stability and hydrogen-bonding capacity of a methanesulfonyl group, this compound serves as a critical intermediate for developing kinase inhibitors, CCR3 antagonists, and COX-2 inhibitors[1][2].

Designed for researchers and drug development professionals, this whitepaper provides an authoritative analysis of the compound’s molecular properties, structural causality, and a field-proven, self-validating synthetic methodology.

Physicochemical Profiling & Structural Causality

Understanding the exact physicochemical parameters of a building block is the first step in rational drug design. The molecular weight and formula dictate the compound's ligand efficiency and trajectory within Lipinski's Rule of Five space.

Quantitative Data Profile

| Property | Value |

| Chemical Name | 5-Methanesulfonyl-1H-indole-2-carboxylic acid |

| CAS Registry Number | 367501-41-5 |

| Molecular Formula | C10H9NO4S |

| Molecular Weight | 239.25 g/mol |

| Monoisotopic Mass | 239.02522 Da |

| Topological Polar Surface Area (TPSA) | 95.6 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 4 |

Data sourced from standardized chemical databases[3].

Causality in Scaffold Design

As an application scientist, I evaluate this molecule based on its three distinct functional domains:

-

The Indole Core: A privileged pharmacophore that mimics endogenous ligands (e.g., tryptophan, serotonin), providing favorable π-π stacking and hydrophobic interactions within target protein pockets.

-

The 5-Methanesulfonyl Group: A strong electron-withdrawing group (EWG). Causality: By pulling electron density away from the indole ring, it significantly reduces the scaffold's susceptibility to cytochrome P450-mediated oxidative degradation (specifically blocking the metabolically vulnerable C5 position). Furthermore, the sulfonyl oxygens act as potent, directional hydrogen-bond acceptors.

-

The 2-Carboxylic Acid: Acts as a primary synthetic handle for amide coupling. Biologically, if left uncoupled, it serves as a bioisostere capable of forming robust salt bridges with basic amino acid residues (such as Arginine or Lysine) in receptor allosteric sites.

Synthetic Workflow & Experimental Protocol

To synthesize 5-Methanesulfonyl-1H-indole-2-carboxylic acid with high fidelity, we employ a modified Fischer Indole Synthesis followed by alkaline hydrolysis.

Figure 1: Step-by-step synthetic workflow for 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Step-by-Step Methodology

Step 1: Hydrazone Formation

-

Procedure: Suspend (4-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 2 hours.

-

Causality: The slight excess of ethyl pyruvate ensures complete consumption of the hydrazine. Acetic acid provides mild protonation to activate the carbonyl carbon, facilitating nucleophilic attack without degrading the acid-sensitive starting materials.

Step 2: Fischer Indole Cyclization

-

Procedure: Isolate the hydrazone intermediate and dissolve it in Polyphosphoric acid (PPA). Heat the mixture to 90°C under an inert atmosphere for 4 hours.

-

Causality: PPA serves a dual purpose as both the solvent and a potent dehydrating Lewis acid. It drives the critical [3,3]-sigmatropic rearrangement of the enehydrazine tautomer, forcing the equilibrium irreversibly toward the aromatized indole ester.

Step 3: Alkaline Hydrolysis (A Self-Validating System)

-

Procedure: Dissolve the resulting ethyl 5-methanesulfonyl-1H-indole-2-carboxylate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature.

-

Causality & Validation: This step is engineered as a self-validating system . THF solubilizes the hydrophobic ester, while water carries the hydroxide nucleophile. As the ester cleaves, the product becomes a highly water-soluble lithium carboxylate salt. By washing the biphasic mixture with ethyl acetate before acidification, all unreacted ester and organic impurities are stripped away. Upon dropwise addition of 2M HCl to the aqueous layer (lowering pH to ~2), the protonated target compound rapidly precipitates. This immediate phase change from a clear solution to a thick, filterable solid provides instant, visual validation of successful conversion and high purity.

Analytical Validation Protocol

To confirm the molecular weight and structural integrity, the following analytical validations are required:

-

LC-MS (Electrospray Ionization): Run in negative ion mode (ESI-).

-

Causality: The carboxylic acid moiety readily deprotonates, yielding a dominant[M-H]⁻ peak at m/z 238.0. This directly confirms the monoisotopic mass of the target formula (C10H9NO4S)[3].

-

-

¹H NMR (400 MHz, DMSO-d6):

-

Causality: DMSO-d6 is mandatory due to the strong intermolecular hydrogen bonding of the sulfonyl and carboxyl groups, which renders the compound insoluble in CDCl3. Expect a broad singlet >11.5 ppm (indole N-H), a highly deshielded doublet for the C4-H proton (due to the adjacent EWG sulfonyl group), and a sharp 3H singlet at ~3.2 ppm confirming the intact methanesulfonyl methyl group.

-

Pharmacological Application & Target Interaction

In drug development, 5-Methanesulfonyl-1H-indole-2-carboxylic acid is rarely the final drug; rather, it is the crucial "warhead" or anchoring scaffold. Patent literature highlights its extensive use in synthesizing piperidine/piperazine amides that act as Autotaxin inhibitors and CCR3 antagonists[1], as well as precursors for selective COX-2 inhibitors[2].

Figure 2: Pharmacodynamic mechanism of indole-2-carboxylic acid derivatives in target pathways.

By coupling the 2-carboxylic acid with various pharmacophores, researchers can precisely tune the molecule to fit into the hydrophobic pockets of target enzymes, while the 5-methanesulfonyl group locks the molecule in the correct orientation via hydrogen bonding with the receptor backbone.

References

-

Title: 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

- Title: Piperidine and piperazine derivatives as autotaxin inhibitors / Substituted piperidines as CCR3 antagonists (Patent US8278302B2)

-

Title: 甲基5-甲基磺基吲哚-2-甲酯 - CAS号205873-28-5 (Methyl 5-methylsulfonyl-1H-indole-2-carboxylate) Source: Molaid Chemical Database URL: [Link]

Sources

Solubility Profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid: A Comparative Analysis in Water and DMSO

An In-depth Technical Guide:

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][3] This guide provides an in-depth technical analysis of the solubility profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a molecule of interest within the versatile indole family of compounds.

We will dissect the structural attributes of this molecule to predict its behavior in two fundamentally different yet equally important solvents in pharmaceutical research: Water, the universal biological solvent, and Dimethyl Sulfoxide (DMSO), the workhorse for compound storage and high-throughput screening. By understanding the interplay between the solute and these solvents, researchers can make informed decisions regarding experimental design, formulation strategies, and the interpretation of biological data.

Molecular Architecture and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure.[4] 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a multi-functionalized indole derivative. Its structure dictates its interaction with surrounding solvent molecules.

Table 1: Physicochemical Properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄S | [5] |

| Molecular Weight | 239.25 g/mol | [5] |

| IUPAC Name | 5-methylsulfonyl-1H-indole-2-carboxylic acid | [5] |

The molecule's architecture presents a duality: a largely nonpolar, aromatic indole core juxtaposed with highly polar functional groups. This balance is key to its solubility characteristics.

-

Indole Nucleus: The bicyclic aromatic indole ring system is inherently hydrophobic and contributes to low aqueous solubility.

-

Carboxylic Acid Group (-COOH): This is a key polar, ionizable functional group. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). Crucially, its ionization state is pH-dependent. In environments with a pH above its pKa, the carboxylic acid will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically enhances water solubility.[1]

-

Methanesulfonyl Group (-SO₂CH₃): This is a strongly polar, aprotic group.[6] The two oxygen atoms are potent hydrogen bond acceptors. The inclusion of sulfonyl and sulfonamide moieties is a common strategy in medicinal chemistry to modulate physicochemical properties, including solubility.[6]

This structural analysis allows us to apply the fundamental principle of "like dissolves like"[7] to predict the compound's behavior in different solvents.

Solubility Profile in Aqueous Media (Water)

Theoretical Assessment: Given the significant hydrophobic surface area of the indole ring, 5-Methanesulfonyl-1H-indole-2-carboxylic acid is predicted to have low intrinsic solubility in neutral water. While the polar carboxylic acid and methanesulfonyl groups can engage in hydrogen bonding with water, these interactions may not be sufficient to overcome the strong intermolecular forces within the compound's crystal lattice and disrupt the highly ordered hydrogen-bonding network of water. Such compounds are often categorized as "brick dust" due to their poor water solubility.[1]

The Critical Influence of pH: For an ionizable compound like this, solubility is not a single value but a function of pH.[1] The carboxylic acid group is acidic, and its pKa value is the inflection point for its solubility profile.

-

At pH < pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). In this state, solubility is at its minimum.

-

At pH > pKa: The compound will deprotonate to form the anionic carboxylate salt (R-COO⁻). This ionic form is significantly more polar and thus more readily solvated by water molecules, leading to a substantial increase in solubility.

This pH-dependent solubility is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[3]

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Theoretical Assessment: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[8] It is an exceptional solvent for several reasons:

-

High Polarity: DMSO can effectively solvate a wide range of polar and nonpolar molecules.

-

Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of the solute.

-

Disruption of Crystal Lattice: DMSO is highly effective at penetrating and disrupting the crystal lattice energy of solid compounds.

Based on these properties, it is anticipated that 5-Methanesulfonyl-1H-indole-2-carboxylic acid will exhibit high solubility in DMSO. This makes DMSO an ideal solvent for preparing stock solutions for use in biological assays.

Practical Considerations for DMSO Stocks: Researchers must be mindful of DMSO's hygroscopic nature. It readily absorbs atmospheric water, which can alter the solvent properties and potentially cause less soluble compounds to precipitate over time, especially during freeze-thaw cycles.[9]

Comparative Solubility Summary

The contrasting properties of water and DMSO lead to a starkly different solubility profile for 5-Methanesulfonyl-1H-indole-2-carboxylic acid in each solvent.

Table 2: Comparative Solubility Profile

| Solvent | Solvent Type | Key Interactions | Predicted Solubility | Rationale |

| Water | Polar, Protic | Hydrogen bonding, Dipole-dipole, Ionic (at high pH) | Low (pH-dependent) | The large hydrophobic indole core dominates, limiting solubility at neutral pH. Solubility increases significantly as the carboxylic acid ionizes at pH > pKa. |

| DMSO | Polar, Aprotic | Strong H-bond acceptor, Dipole-dipole | High | DMSO is a powerful solvent capable of disrupting the crystal lattice and effectively solvating both the polar and nonpolar regions of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically validate the theoretical solubility profile, the gold-standard shake-flask method for determining equilibrium solubility is recommended.[7][10][11] This method measures the thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[11]

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid 5-Methanesulfonyl-1H-indole-2-carboxylic acid into a series of inert glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid remains at the end of the experiment.[10]

-

Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility, or pure DMSO) to each vial.

-

-

Equilibration:

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This is a critical step and is best achieved by centrifugation followed by careful filtration through a low-binding syringe filter (e.g., 0.45 µm PTFE).[7][12]

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., µg/mL or mg/mL) or molarity (e.g., µM or mM) at the specified temperature and pH.[7]

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion

The solubility profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a tale of two solvents, dictated by its molecular architecture. Its behavior in aqueous solution is characterized by low intrinsic solubility, which is highly dependent on pH due to the presence of the ionizable carboxylic acid group. Conversely, its robust solubility in DMSO makes this solvent ideal for handling and screening purposes. A thorough understanding and experimental validation of this profile are essential for advancing the study of this compound, enabling rational formulation design for in vivo studies and ensuring data integrity from in vitro assays. This knowledge forms a critical pillar in the comprehensive characterization required for modern drug discovery.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- PubChem. (n.d.). 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- The Essential of the Solubility for Drug Action - Crimson Publishers. (2023, September 21).

- (PDF) Principles of Solubility - ResearchGate. (n.d.).

- ResearchGate. (n.d.). Direct C-7 sulfonamination of indolines 35 with sulfonyl azids 36...

- PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.

- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ziath.com [ziath.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. raytor.com [raytor.com]

pKa values and acidity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Technical Whitepaper: Physicochemical Profiling of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) represents a critical scaffold in medicinal chemistry, particularly in the design of NMDA receptor antagonists (glycine site) and kinase inhibitors.[1] Its physicochemical behavior is defined by the interplay between the acidic carboxyl group at position 2 and the strongly electron-withdrawing methanesulfonyl group at position 5.

This guide provides an in-depth analysis of the compound's acidity (pKa), offering calculated values derived from Hammett substituent constants in the absence of direct experimental literature. It details the structural causality behind these values and provides a validated experimental protocol for their determination, ensuring researchers can generate high-fidelity data in their own laboratories.[1]

Molecular Architecture & Electronic Effects

The acidity of this molecule is governed by two ionizable protons: the carboxylic acid proton (

Structural Analysis

-

Core Scaffold: Indole (benzopyrrole).

-

Primary Acidic Center (C2): A carboxylic acid group. In unsubstituted indole-2-carboxylic acid, this group has a pKa of approximately 3.6–3.8.[1]

-

Electronic Modulator (C5): A methanesulfonyl group (

).[1] This is a potent Electron Withdrawing Group (EWG) with a Hammett constant (

Electronic Causality (Hammett Analysis)

The methanesulfonyl group exerts a strong inductive ($ -I

-

Effect on Carboxyl Acidity (

): The EWG density at C5 withdraws electron density from the indole ring, stabilizing the resultant carboxylate anion ( -

Effect on Indole N-H Acidity (

): The combined electron withdrawal from the C2-carbonyl and the C5-sulfonyl group significantly increases the acidity of the N-H proton, likely shifting its pKa from ~17 (unsubstituted indole) to the range of 12–13.

pKa Data & Ionization Profile

As direct experimental values are sparse in open literature, the following values are high-confidence predictions based on Structure-Acidity Relationship (SAR) algorithms and Hammett equation derivations.

Table 1: Physicochemical Constants

| Parameter | Value (Estimated) | Context |

| pKa₁ (COOH) | 3.15 ± 0.20 | Primary ionization.[1] Stronger acid than parent (pKa ~3.69). |

| pKa₂ (N-H) | 12.5 ± 0.5 | Secondary ionization. Very weak acid, relevant in basic conditions. |

| logP (Neutral) | 1.5 - 1.8 | Moderate lipophilicity.[1] |

| logD (pH 7.4) | -1.5 to -1.0 | Highly soluble/ionized at physiological pH.[1] |

| Molecular Weight | 239.25 g/mol | Fragment-like space.[1] |

Diagram: Ionization Equilibria

The following diagram illustrates the sequential deprotonation steps.

Figure 1: Sequential ionization pathway of 5-methanesulfonyl-1H-indole-2-carboxylic acid.

Experimental Methodologies

For researchers needing to validate these values experimentally, standard aqueous titration is often insufficient due to the compound's low solubility in its neutral form (pH < 3). The Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration) is the gold standard protocol for this class of molecules.

Protocol: Potentiometric Titration in Methanol-Water

Objective: Determine thermodynamic aqueous pKa (

Reagents:

-

Analyte: ~5 mg of 5-Methanesulfonyl-1H-indole-2-carboxylic acid (High Purity >98%).[1]

-

Titrant: 0.1 N KOH (Carbonate-free).[1]

-

Solvent: Methanol (HPLC Grade) and degassed water.

Step-by-Step Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

-

Dissolution: Dissolve the analyte in the specific cosolvent mixture to achieve a concentration of ~1 mM. Ensure complete dissolution (sonicate if necessary).

-

Acidification: Add a known excess of HCl to lower the starting pH to ~1.5 (ensuring the species is fully protonated).

-

Titration: Titrate with 0.1 N KOH under nitrogen atmosphere at 25°C. Record pH vs. Volume data points.

-

Data Processing:

-

Calculate the apparent

for each methanol fraction using the Bjerrum difference plot or Gran plot method. -

Yasuda-Shedlovsky Equation: Plot

vs. -

Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa.

-

Diagram: Experimental Logic Flow

Figure 2: Decision tree and workflow for accurate pKa determination of insoluble acids.

Implications for Drug Development

Biological Solubility & Permeability[1][2]

-

Stomach (pH 1.5 - 2.0): The compound exists in its neutral form.[1] Solubility will be limited by the intrinsic solubility (

) of the indole core. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be required for oral bioavailability. -

Intestine/Blood (pH 6.5 - 7.4): Since

(7.4 > 3.15), the compound will be >99.9% ionized (mono-anionic). This imparts high aqueous solubility but may limit passive membrane permeability. -

Blood-Brain Barrier (BBB): As a likely NMDA antagonist candidate, CNS penetration is key.[1] The anionic nature at physiological pH suggests low passive BBB permeability. Successful CNS delivery would likely require active transport (e.g., LAT1) or prodrug strategies (e.g., esterification of the carboxyl group) to mask the charge.

Structure-Activity Relationship (SAR) Logic

The 5-methanesulfonyl group is not merely an electronic tuner; it often serves as a hydrogen bond acceptor in the receptor pocket.[1] The high acidity of the carboxylic acid ensures a strong salt bridge interaction with cationic residues (e.g., Arginine or Lysine) in the target protein binding site.

Figure 3: Impact of physicochemical properties on Pharmacodynamics and Pharmacokinetics.[1]

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa measurement protocols).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

PubChem. (2023). Indole-2-carboxylic acid (CID 72899).[1][5] National Library of Medicine. Link

- Box, K., & Comer, J. (2008). Physicochemical Profiling in Drug Research: A Brief Survey of the State-of-the-Art of Experimental Methods. Current Drug Metabolism.

-

ResearchGate. (2010). Hammett's substitution constant for the methylsulphonyl group.[6] Link

Sources

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability of 5-Methanesulfonyl-indole Derivatives: A Technical Guide

Part 1: Executive Summary

5-Methanesulfonyl-indole (5-MSI) and its derivatives represent a specialized class of pharmacophores where the electron-withdrawing sulfonyl moiety (

This guide provides a rigorous analysis of the thermodynamic stability of 5-MSI derivatives, detailing the physicochemical principles governing their behavior, experimental protocols for stability assessment, and the causality behind their degradation pathways.

Part 2: Physicochemical Profile & Electronic Effects

To understand the stability of 5-MSI, one must first quantify the electronic perturbation introduced by the methanesulfonyl group.

Electronic Deactivation and Ring Stability

The methanesulfonyl group is a strong electron-withdrawing group (EWG) with a Hammett constant (

-

Effect on C3-Reactivity: The indole C3 position is typically nucleophilic. The 5-SO

Me group reduces electron density at C3, making the ring less susceptible to electrophilic attack and oxidative polymerization (a common degradation pathway for indoles). -

Effect on N1-Acidity: The EWG effect is transmitted through the conjugated system, stabilizing the conjugate base (indolyl anion). Consequently, the pKa of the N1-H is lowered from ~17 (unsubstituted indole in DMSO) to approximately 14–15. This increases thermodynamic stability in neutral media but heightens sensitivity to base-mediated degradation or N-alkylation.

Solubility and Lipophilicity[1][2]

-

Lipophilicity (LogP): ~1.57. The sulfone moiety adds polarity compared to a methyl group but maintains moderate lipophilicity, making it suitable for CNS targets (e.g., 5-HT6 ligands).

-

Solubility:

-

Water:[1] Low (< 10 µM predicted).

-

DMSO/Methanol: High solubility due to dipole-dipole interactions with the sulfonyl group.

-

Table 1: Key Physicochemical Properties of 5-Methanesulfonyl-indole

| Property | Value / Characteristic | Impact on Stability |

| Molecular Weight | 195.24 g/mol | N/A |

| Physical State | Crystalline Solid | High lattice energy contributes to solid-state stability. |

| Melting Point | High (Derivative dependent, typically >150°C) | High MP correlates with stable crystal packing. |

| pKa (DMSO) | ~14.5 (Predicted) | Increased acidity requires buffering in aqueous formulations. |

| Hammett | 0.72 | Stabilizes against oxidation; destabilizes N-H bond in basic conditions. |

Part 3: Thermodynamic Stability Assessment

Thermodynamic stability in this context refers to the compound's resistance to change in its free energy state, manifesting as resistance to thermal decomposition, hydrolysis, and polymorphic transitions.

Solid-State Stability (Polymorphism)

Sulfonyl indoles are prone to polymorphism due to the directional hydrogen bonding capability of the sulfonamide-like oxygen atoms and the indole N-H.

-

Risk: Metastable polymorphs may convert to stable forms during storage, altering solubility and dissolution rates.

-

Protocol: Differential Scanning Calorimetry (DSC) is the primary tool for identifying these transitions.

Thermal Stability (TGA/DSC)

The sulfonyl group itself is thermally robust, often stable up to 300°C. Decomposition typically initiates at the indole ring or via methyl migration at extreme temperatures.

Experimental Protocol: Thermal Analysis

-

Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).

-

Sample: 5–10 mg of dried 5-MSI derivative.

-

Purge Gas: Nitrogen (50 mL/min) to assess non-oxidative thermal stability; Air to assess oxidative thermal stability.

-

Ramp: 10°C/min from 30°C to 400°C.

-

Criteria: The onset of mass loss (TGA) or exothermic events (DSC) defines the thermodynamic limit.

Solution State Stability (Hydrolysis & Oxidation)

-

Hydrolysis: The C-S and S-C bonds in the sulfone are chemically inert to standard acidic/basic hydrolysis. The indole ring remains the limiting factor.

-

Oxidation: While 5-MSI is more stable than 5-hydroxyindole, strong oxidants (peroxides) can attack the C2-C3 double bond, leading to oxindole formation or ring cleavage (kynurenine pathway).

Part 4: Forced Degradation & Stress Testing Protocols

To validate the stability profile, a "self-validating" stress testing system is required. This ensures that any degradation observed is due to the stressor and not an artifact of the method.

Workflow Visualization

The following diagram outlines the logical flow for stability assessment, distinguishing between solid-state and solution-state pathways.

Caption: Figure 1. Integrated workflow for thermodynamic and chemical stability assessment of 5-MSI derivatives.

Detailed Protocols

A. Acid/Base Stress Testing

Objective: Determine the susceptibility of the indole ring to hydrolysis or proton-catalyzed polymerization.

-

Preparation: Dissolve 5-MSI to 1 mg/mL in MeOH/Water (50:50).

-

Acid Stress: Add equal volume 0.2N HCl (Final conc 0.1N). Heat at 60°C for 24 hours.

-

Base Stress: Add equal volume 0.2N NaOH (Final conc 0.1N). Heat at 60°C for 24 hours.

-

Note: 5-MSI is expected to be stable in acid but may show N-deprotonation/degradation in strong base due to the EWG effect.

-

-

Neutralization: Quench with equal volume of base/acid before HPLC injection.

B. Oxidative Stress

Objective: Evaluate resistance to N-oxide formation or C2-C3 cleavage.

-

Protocol: Treat 1 mg/mL sample with 3% H

O -

Timepoints: 0, 2, 6, 24 hours.

-

Analysis: Monitor for +16 Da (N-oxide) or +32 Da (Dioxindole) peaks via LC-MS.

Part 5: Degradation Pathways & Mechanistic Insights

The degradation of 5-MSI follows distinct mechanistic pathways governed by the thermodynamics of the intermediates.

Oxidative Cleavage (The Kynurenine Pathway Analog)

Under extreme oxidative stress, the C2-C3 double bond is the thermodynamic weak point. The 5-SO

N-Alkylation/Dimerization (Base Catalyzed)

In basic conditions, the 5-MSI anion (stabilized by sulfone resonance) is a soft nucleophile. If impurities (like alkyl halides) are present, N-alkylation occurs rapidly. In the absence of electrophiles, radical dimerization at C3 is possible but rare due to steric and electronic hindrance.

Caption: Figure 2.[2] Primary chemical degradation pathways for 5-Methanesulfonyl-indole.

Part 6: Synthesis & Applications in Drug Discovery

The thermodynamic stability of 5-MSI makes it a valuable intermediate. It is often synthesized via Copper-Catalyzed C5-Sulfonylation or from Indole-5-carboxaldehyde .

-

Synthesis Note: The formation of the C-S bond is thermodynamically favorable. Recent methods use sodium sulfinates and iodine/DMSO systems to install the sulfonyl group directly, avoiding unstable diazonium intermediates.

-

Applications:

-

5-HT6 Antagonists: The sulfonyl group mimics the pharmacophore required for serotonin receptor binding while improving metabolic stability compared to sulfonamides.

-

Anticancer Agents: Used in FGFR2 inhibitors where the rigid, stable indole core positions the sulfone to interact with hinge region amino acids.

-

References

-

PubChem. (2025).[3] 5-(Methanesulfonyl)-2,3-dihydro-1H-indole Compound Summary. National Library of Medicine. [Link]

-

Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)indoles, a New Family of SF5 Heterocycles. ACS Omega / PMC. [Link]

-

Pan, Y., et al. (2022). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline... via a free radical cascade pathway. RSC Advances. [Link]

-

Holenz, J., et al. (2017). Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | C9H11NO2S | CID 2736136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, moving beyond standard Safety Data Sheet (SDS) information to deliver actionable insights for researchers and drug development professionals. By understanding the compound's chemical nature and reactivity, we can build robust, self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Introduction: A Molecule of Interest in Modern Drug Discovery

5-Methanesulfonyl-1H-indole-2-carboxylic acid belongs to a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved drugs.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents (specifically as HIV-1 integrase inhibitors), anticancer compounds, and neuroprotective agents.[2][3][4][5] The addition of the methanesulfonyl group, an electron-withdrawing and polar moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this specific compound a valuable tool for chemical biology and drug discovery programs.[6][7]

This document serves as a technical resource to bridge the gap between basic safety data and the practical, nuanced handling required in a research environment.

Physicochemical & Reactivity Profile: The "Why" Behind the Hazard

A foundational understanding of the molecule's structure is critical to anticipating its behavior and associated hazards. The reactivity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is dictated by its three key functional groups: the indole ring, the carboxylic acid, and the methanesulfonyl group.

| Property | Data | Source |

| IUPAC Name | 5-methylsulfonyl-1H-indole-2-carboxylic acid | [PubChem CID 22394446][8] |

| CAS Number | 367501-41-5 | [PubChem CID 22394446][8] |

| Molecular Formula | C10H9NO4S | [PubChem CID 22394446][8] |

| Molecular Weight | 239.25 g/mol | [PubChem CID 22394446][8] |

| Appearance | Off-white to yellow amorphous powder (inferred from related compounds) | [Chem-Supply Pty Ltd][] |

| GHS Hazards | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Respiratory Irritation (Cat. 3) | [PubChem CID 22394446][8] |

Key Functional Group Insights:

-

The Indole Ring: This bicyclic aromatic system is electron-rich and susceptible to oxidation. While generally stable, this feature is the primary reason for incompatibility with strong oxidizing agents.

-

The Carboxylic Acid: As the most reactive site for many synthetic transformations, the acidic proton makes the compound incompatible with strong bases. This group is the focal point for common reactions like esterification and amide bond formation.[2][10] It is also susceptible to decarboxylation at high temperatures.[2]

-

The Methanesulfonyl Group: This highly polar, electron-withdrawing group enhances the acidity of the N-H proton of the indole ring compared to unsubstituted indoles. It also increases the potential for hydrogen bonding, influencing solubility and crystal packing. During combustion, this group is the source of hazardous sulfur oxide (SOx) gases.

Inherent Instabilities & Incompatibilities:

-

Strong Bases: Will cause a rapid and potentially exothermic acid-base reaction.

-

Strong Oxidizing Agents: Can lead to uncontrolled oxidation and degradation of the indole ring, creating a risk of fire or explosion.

-

Thermal Decomposition: When heated to decomposition, the compound will emit toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[11]

Hazard Identification & Risk Assessment: A Proactive Approach

The known GHS classifications provide a starting point for risk assessment. However, for a research chemical, the absence of comprehensive toxicological data necessitates a more cautious and narrative-driven approach.

| Hazard Class | GHS Classification | Causality and Field Insight |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation | As a crystalline, acidic organic solid, irritation upon contact is expected. Fine dust can cause mechanical abrasion, while the compound's acidity can chemically irritate the skin. |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation | The eyes are particularly sensitive to acidic dust particles. This is considered a significant risk, requiring mandatory eye protection. |

| Specific Target Organ Toxicity | Warning: H335 - May cause respiratory irritation | Inhalation of fine dust is the primary route of exposure leading to irritation of the respiratory tract. This hazard mandates the use of engineering controls like fume hoods. |

Toxicological Narrative & Knowledge Gaps: The toxicological properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid have not been fully investigated. Therefore, it is prudent to assume it may be harmful if swallowed, and that chronic exposure may lead to unforeseen health effects. This uncertainty underscores the importance of minimizing all routes of exposure through rigorous adherence to handling protocols.

Risk Assessment Workflow: Before any experiment, researchers must conduct a risk assessment. The following diagram illustrates a logical workflow to ensure safety.

Caption: A typical experimental workflow for handling the compound.

Storage and Waste Management

Long-Term Storage: To ensure the compound's stability and prevent degradation, store it in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizers. [12][13]The container must be kept tightly closed to prevent moisture absorption and potential reaction with air. [14][15] Waste Disposal: All waste containing 5-Methanesulfonyl-1H-indole-2-carboxylic acid, whether in solid or solution form, must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or quenched reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. [13]Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

-

Safety Data Sheet Indole-2-carboxylic acid . Metascience. [Link]

-

Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR . Oxford Lab Fine Chem LLP. [Link]

-

INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS . Loba Chemie. [Link]

-

5-Methanesulfonyl-1H-indole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest . MDPI. [Link]

-

1H-Indole-2-carboxylicacid, 5-(methylsulfonyl)-, methyl ester . Chem-Supply Pty Ltd. [Link]

-

5-methyl-1H-indole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry. [Link]

-

5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID . GSRS. [Link]

-

Synthesis of 5-Substituted Indole Derivatives, Part II . ARKIVOC. [Link]

-

Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides . ResearchGate. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid . MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Medicinal Chemistry. [Link]

- Synthetic method of indole-2-carboxylic acid.

-

On the Reactivity of (S)-Indoline-2-Carboxylic Acid . Chirality. [Link]

-

Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules . ChemRxiv. [Link]

-

Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid . ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-メトキシインドール-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. Indole-2-carboxylic acid(1477-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. lobachemie.com [lobachemie.com]

5-Methanesulfonyl-1H-indole-2-carboxylic Acid: A Precision Pharmacophore for NMDA Receptor Modulation

Topic: 5-Methanesulfonyl-1H-indole-2-carboxylic acid as a pharmacophore in drug design Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) represents a high-value scaffold in neuropharmacology, specifically targeting the glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Unlike non-selective glutamate antagonists that often induce severe psychotomimetic side effects, indole-2-carboxylic acid derivatives act as competitive antagonists at the modulatory glycine site, offering a safer therapeutic window for treating ischemic stroke, neuropathic pain, and epilepsy.

This guide dissects the molecule’s pharmacophoric utility, detailing its chemical synthesis, structural binding determinants, and biological validation protocols.

Pharmacophore Architecture & SAR Analysis

The efficacy of 5-methanesulfonyl-1H-indole-2-carboxylic acid stems from its ability to mimic the endogenous ligand glycine while exploiting auxiliary binding pockets to enhance affinity and selectivity.

Structural Determinants

| Functional Group | Pharmacological Role | Interaction Type |

| C2-Carboxylic Acid | Critical pharmacophore anchor. Mimics the carboxylate of glycine. | Ionic / H-Bond: Interactions with Arg482 and Thr480 in the GluN1 subunit. |

| Indole Core | Rigid scaffold that positions substituents. | Hydrophobic / |

| Indole N-H | Essential H-bond donor. | H-Bond: Donates to backbone carbonyls (e.g., Pro124) or water networks. |

| 5-Methanesulfonyl | Electronic modulation and pocket filling. | H-Bond Acceptor / Steric: The sulfone oxygens accept H-bonds; the methyl group displaces conserved water molecules or fills a specific lipophilic pocket, improving metabolic stability over halogens. |

Electronic & Physicochemical Optimization

The 5-methanesulfonyl (

-

Increases Polarity: Lowers

compared to 5-chloro, improving aqueous solubility (critical for CNS drugs to avoid non-specific binding). -

Metabolic Stability: Resists oxidative metabolism (CYP450) at the 5-position.

-

Electron Withdrawal: Reduces the electron density of the indole ring (

), increasing the acidity of the N-H proton, thereby strengthening its H-bond donor capability.

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a heterotetramer requiring simultaneous binding of glutamate (GluN2) and glycine (GluN1) for activation.

-

Mode of Inhibition: Competitive antagonism at the glycine site.

-

Therapeutic Advantage: Unlike channel blockers (e.g., MK-801) that cause "trapping" and psychotoxicity, glycine site antagonists preserve low-level receptor function, maintaining physiological safety.

-

Binding Kinetics: The 5-methanesulfonyl derivative exhibits slow-offset kinetics, a desirable trait for neuroprotective agents to prevent excitotoxicity during prolonged ischemic events.

Diagram 1: Pharmacophore Interaction Map

Caption: Interaction map of 5-methanesulfonyl-1H-indole-2-carboxylic acid within the NMDA GluN1 glycine binding site.

Chemical Synthesis Protocol

The most robust route for synthesizing this scaffold is the Fischer Indole Synthesis , utilizing 4-(methylsulfonyl)phenylhydrazine and a pyruvate derivative.

Retrosynthetic Analysis

-

Target: 5-Methanesulfonyl-1H-indole-2-carboxylic acid.[1][2]

-

Key Disconnection: N1–C2 and C3–C3a bonds.

-

Precursors: 4-(Methylsulfonyl)phenylhydrazine + Ethyl Pyruvate.

Step-by-Step Experimental Protocol

Reagents:

-

4-(Methylsulfonyl)aniline (Starting Material)

-

Sodium Nitrite (

) -

Tin(II) Chloride (

) or Sodium Sulfite ( -

Polyphosphoric Acid (PPA) or Methanesulfonic Acid (

) -

Lithium Hydroxide (

)

Workflow:

-

Preparation of Hydrazine (Diazo-Reduction):

-

Hydrazone Formation:

-

Fischer Cyclization:

-

Mix the hydrazone (5 mmol) with Polyphosphoric Acid (20 g).

-

Heat to 100–110°C for 3 hours with mechanical stirring. (Caution: Exothermic).

-

Quench by pouring onto crushed ice. Extract with Ethyl Acetate.[7]

-

Purify via column chromatography (Hexane/EtOAc) to obtain Ethyl 5-methanesulfonyl-1H-indole-2-carboxylate .

-

-

Hydrolysis to Final Acid:

-

Dissolve the ester in THF/Water (3:1).

-

Add

(3 eq) and stir at RT for 4 hours. -

Acidify with 1M HCl to pH 2. Filter the white precipitate.

-

Final Product: 5-Methanesulfonyl-1H-indole-2-carboxylic acid.[2]

-

Diagram 2: Synthesis Pathway

Caption: Fischer Indole Synthesis pathway for the 5-methanesulfonyl derivative.

Biological Evaluation Protocols

To validate the pharmacophore, the following assays are standard.

Radioligand Binding Assay (In Vitro)